molecular formula C11H10N2O4 B2761261 2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methoxy]acetic acid CAS No. 943087-94-3

2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methoxy]acetic acid

Cat. No.: B2761261
CAS No.: 943087-94-3
M. Wt: 234.211
InChI Key: WNOHJYFQSSYRCY-UHFFFAOYSA-N
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Description

2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methoxy]acetic acid is a compound belonging to the quinazolinone family, which are fused heterocyclic compounds known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methoxy]acetic acid typically involves the Niementowski reaction, which is a well-known method for preparing quinazolinone derivatives. This reaction involves the condensation of anthranilic acid derivatives with amides . Various modifications to this reaction have been employed, including the use of formic acid or different amines instead of amides, and microwave-induced synthesis using formamide .

Industrial Production Methods

Industrial production methods for this compound often focus on green chemistry approaches to minimize environmental impact. For example, a green synthetic procedure was developed for the two-step synthesis of methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate from anthranilic acid, utilizing deep eutectic solvents (DES) and microwave-induced synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methoxy]acetic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction reactions may yield derivatives with additional hydrogen atoms .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methoxy]acetic acid include other quinazolinone derivatives, such as:

Uniqueness

What sets this compound apart from similar compounds is its specific structure, which allows it to interact with a unique set of molecular targets and pathways.

Properties

IUPAC Name

2-[(4-oxo-3H-quinazolin-2-yl)methoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c14-10(15)6-17-5-9-12-8-4-2-1-3-7(8)11(16)13-9/h1-4H,5-6H2,(H,14,15)(H,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNOHJYFQSSYRCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)COCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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